molecular formula C9H8BrN B2527422 2-Bromo-3,4-dimethylbenzonitrile CAS No. 2090447-40-6

2-Bromo-3,4-dimethylbenzonitrile

Cat. No.: B2527422
CAS No.: 2090447-40-6
M. Wt: 210.074
InChI Key: KOMHDSYTLDGMCU-UHFFFAOYSA-N
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Description

2-Bromo-3,4-dimethylbenzonitrile is a chemical compound that is widely used in scientific research. It is a white crystalline powder that has a molecular formula of C10H8BrN. This compound is commonly used as a building block in the synthesis of various organic compounds.

Scientific Research Applications

Brominated Compounds in Environmental Science

Brominated compounds, such as bromoform, have significant environmental implications. For instance, bromoform is the largest single source of atmospheric organic bromine, impacting atmospheric chemistry by contributing reactive halogens to the troposphere and lower stratosphere. The sea-to-air flux of bromoform, primarily originating from macroalgal and planktonic sources, highlights the complex interactions between marine biology and atmospheric chemistry. Research in this area focuses on understanding bromoform's contribution to atmospheric reactive bromine levels and its effects on ozone depletion and climate change (Quack & Wallace, 2003).

Brominated Flame Retardants

Brominated flame retardants (BFRs) are widely used to enhance the fire resistance of materials. Recent studies have examined the occurrence, environmental fate, and toxicology of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food. The increasing application of NBFRs, their detection in various environments, and concerns over their potential health risks have spurred research into their safety and environmental impacts. This review emphasizes the need for comprehensive studies on the occurrence and effects of NBFRs, highlighting significant knowledge gaps and the importance of developing more selective and safer flame retardants (Zuiderveen, Slootweg, & de Boer, 2020).

Brominated Compounds in Organic Synthesis

The regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines, including studies on picolines and lutidines, illustrates the utility of brominated compounds in organic synthesis. These reactions provide insights into the mechanisms and regioselectivity of bromination, important for designing synthetic routes in organic chemistry. The findings indicate that the nitrogen in the pyridine ring exerts an inductive deactivating effect, influencing the bromination outcome. This research underscores the role of brominated intermediates in synthesizing complex organic molecules (Thapa, Brown, Balestri, & Taylor, 2014).

Mechanism of Action

The E2 mechanism is a single-step concerted reaction, similar to S_N2, with multiple electron pair transfers happening at the same time . Both the substrate (halide) and the base are involved in the single-step mechanism, making E2 a second-order reaction .

Safety and Hazards

The compound is considered hazardous. It is combustible and harmful if swallowed or in contact with skin . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Future Directions

The potential reduction of waste by electrochemical strategies, in comparison to chemical strategies, is an important driving force to their development . The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants .

Properties

IUPAC Name

2-bromo-3,4-dimethylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-6-3-4-8(5-11)9(10)7(6)2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMHDSYTLDGMCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C#N)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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